molecular formula C9H17NO2 B13178479 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde

Cat. No.: B13178479
M. Wt: 171.24 g/mol
InChI Key: NPDCZIFDFOTLGN-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an aminomethyl group and a hydroxyacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonia. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid

    Reduction: 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyethanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyacetaldehyde group can undergo chemical modifications, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Aminomethyl)-cyclopentyl]-2-hydroxyacetaldehyde
  • 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
  • 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal

Uniqueness

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde is unique due to its specific structural features, such as the presence of both an aminomethyl group and a hydroxyacetaldehyde group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[1-(aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C9H17NO2/c1-7-3-2-4-9(7,6-10)8(12)5-11/h5,7-8,12H,2-4,6,10H2,1H3

InChI Key

NPDCZIFDFOTLGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CN)C(C=O)O

Origin of Product

United States

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